

1H-Indazole-3-Carbaldehyde spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indazole-3-Carbaldehyde**

Cat. No.: **B3431284**

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Data of **1H-Indazole-3-Carbaldehyde**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic characterization of **1H-Indazole-3-Carbaldehyde**. As a pivotal building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, a thorough understanding of its structural data is paramount. [1][2] This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and expert interpretation.

Compound Overview: The Significance of **1H-Indazole-3-Carbaldehyde**

1H-Indazole-3-Carbaldehyde (Molecular Formula: $C_8H_6N_2O$, Molecular Weight: 146.15 g/mol) is a heterocyclic aromatic aldehyde.[3] The indazole core is a well-recognized bioisostere of indole, capable of forming critical hydrogen bonds within the active sites of proteins, making it a privileged scaffold in drug design.[1][4] The aldehyde functional group at the C-3 position offers a versatile handle for synthetic transformations, enabling the construction of a diverse library of polyfunctionalized 3-substituted indazoles.[1] Accurate structural confirmation is the bedrock of any subsequent synthetic or biological investigation, which is achieved through the synergistic application of modern spectroscopic techniques.

Below is the chemical structure of **1H-Indazole-3-Carbaldheyde** with atom numbering for reference in the spectral analysis sections.

Caption: Structure of **1H-Indazole-3-Carbaldheyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^{[5][6]} Both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment, connectivity, and relative positioning of atoms.

Experimental Protocol: NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a standard methodology for this analysis.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **1H-Indazole-3-Carbaldheyde** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid the exchange of the labile N-H proton with the solvent.
- **Instrumentation:** Record the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.^[1]
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and a relaxation delay of at least 1-2 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., C13CPD) to ensure each unique carbon appears as a singlet. A higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift

scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of **1H-Indazole-3-Carbaldheyde** provides distinct signals that can be unambiguously assigned.

Table 1: ¹H NMR Data for **1H-Indazole-3-Carbaldheyde** in DMSO-d₆[1]

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
NH-1	14.17	br s	-	1H
CHO	10.20	s	-	1H
H-4	8.14	d	8.5	1H
H-7	7.70	d	8.5	1H
H-6	7.49	dt	7.0, 1.0	1H

| H-5 | 7.37 | dt | 7.0, 1.0 | 1H |

s = singlet, d = doublet, dt = doublet of triplets, br s = broad singlet

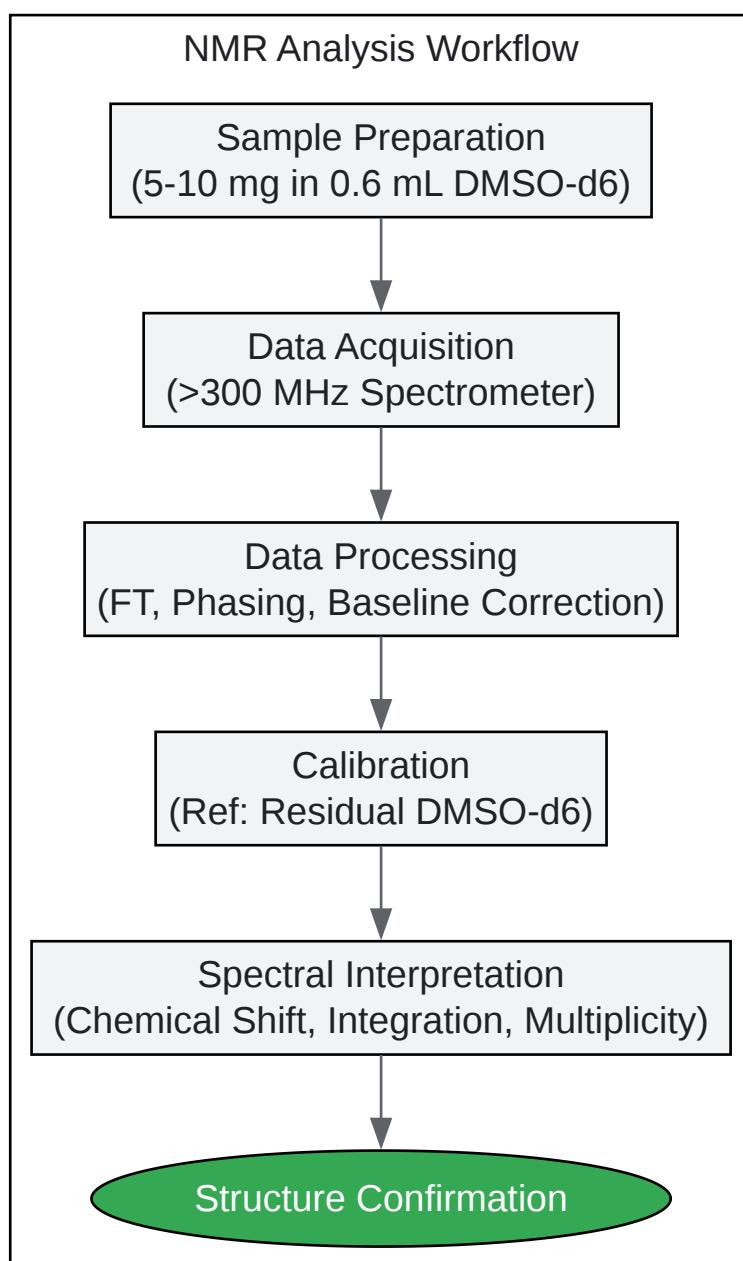
Expertise & Causality:

- Aldehyde Proton (10.20 ppm): The signal for the aldehyde proton is found significantly downfield, a characteristic feature due to the strong deshielding effect of the electron-withdrawing carbonyl group.[7] It appears as a singlet as there are no adjacent protons within three bonds to couple with.
- Indazole N-H Proton (14.17 ppm): This proton is highly deshielded and appears as a broad singlet at a very low field.[1] This is due to its acidic nature and its involvement in intermolecular hydrogen bonding, which reduces electron density around the proton. The broadness is typical for protons attached to nitrogen.

- Aromatic Protons (7.37-8.14 ppm): The protons on the benzene ring appear in the expected aromatic region.
 - The H-4 proton at 8.14 ppm is the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing nature of the aldehyde group relayed through the heterocyclic system. It appears as a doublet, coupled only to H-5.
 - The H-7 proton at 7.70 ppm appears as a doublet, coupled to H-6.
 - H-5 and H-6 protons appear as overlapping multiplets (doublet of triplets). Their coupling patterns reflect splitting by their ortho and meta neighbors, consistent with the assigned structure.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.


Table 2: ¹³C NMR Data for **1H-Indazole-3-Carbaldheyde** in DMSO-d₆[1]

Carbon Assignment	Chemical Shift (δ) [ppm]
CHO	187.4
C3a	143.4
C3	141.1
C7a	127.3
C6	123.8
C4	120.7
C5	120.2

| C7 | 111.2 |

Expertise & Causality:

- Aldehyde Carbonyl (187.4 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.[1]
- Heterocyclic & Aromatic Carbons (111.2-143.4 ppm): The remaining signals correspond to the six carbons of the fused benzene ring and the two carbons of the pyrazole ring. The specific assignments are based on established data for indazole systems and are consistent with the electronic effects of the nitrogen atoms and the aldehyde substituent. For instance, C7, being ortho to the electron-donating NH group, is expectedly shielded and appears at the highest field (111.2 ppm).[1]

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.[\[1\]](#)[\[8\]](#) The ATR method is advantageous as it requires minimal sample preparation.
- Sample Application: Place a small amount of the solid **1H-Indazole-3-Carbaldehyde** powder directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm^{-1} , by co-adding a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum of **1H-Indazole-3-Carbaldehyde** shows characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for **1H-Indazole-3-Carbaldehyde**[\[1\]](#)

Wavenumber (ν) [cm^{-1}]	Vibration Type	Functional Group
3254	N-H Stretch	Indazole N-H
1671	C=O Stretch	Aldehyde
1458	C=C / C=N Stretch	Aromatic/Heterocyclic Ring

| 792, 739 | C-H Bending (out-of-plane) | Aromatic |

Expertise & Causality:

- N-H Stretching (3254 cm^{-1}): A distinct, relatively broad peak in this region is characteristic of the N-H stretching vibration of the indazole ring.[1] The broadening is indicative of hydrogen bonding.
- C=O Stretching (1671 cm^{-1}): A strong, sharp absorption band at 1671 cm^{-1} is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching of the conjugated aldehyde group.[1] Conjugation with the indazole ring lowers the frequency from that of a typical saturated aldehyde ($\sim 1720\text{-}1740\text{ cm}^{-1}$).
- Aromatic Ring Vibrations (1458 cm^{-1}): Absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are characteristic of C=C and C=N stretching vibrations within the fused aromatic system.
- C-H Bending ($792, 739\text{ cm}^{-1}$): The strong peaks in the "fingerprint region" below 900 cm^{-1} are associated with the out-of-plane C-H bending vibrations of the substituted benzene ring and are diagnostic of the substitution pattern.[1]

Mass Spectrometry (MS) Analysis

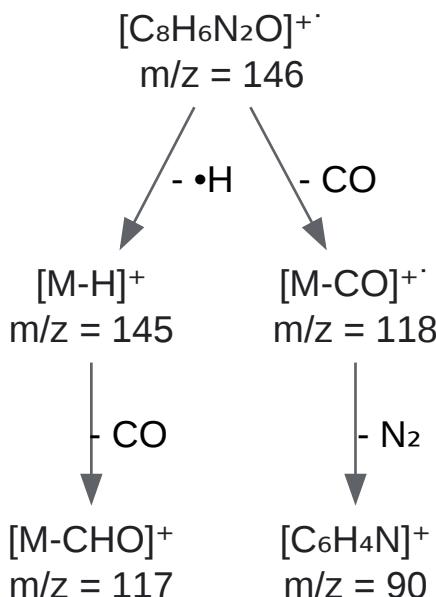
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.

Experimental Protocol: HRMS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
- Instrumentation: Use an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[1][9] ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.

- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode (ESI-) to observe the deprotonated molecule $[M-H]^-$, as the acidic N-H proton is easily lost.
- Analysis: Determine the accurate mass of the observed ion and compare it to the theoretically calculated mass for the expected molecular formula.

HRMS Data and Interpretation


The HRMS data provides definitive proof of the molecular formula.

- Calculated Mass for $[C_8H_6N_2O]^-$ ($[M-H]^-$): 145.0390 m/z[1]
- Found Mass: 145.0402 m/z[1]

The excellent agreement between the calculated and experimentally found mass (with a deviation of only a few parts per million) confirms the elemental composition of $C_8H_6N_2O$.

Proposed EI Fragmentation Pathway

While the provided data uses soft ESI, a hypothetical fragmentation pattern under harsher Electron Ionization (EI) conditions can be proposed to further understand the molecule's stability and structure.

[Click to download full resolution via product page](#)

Caption: Proposed key fragmentations of **1H-Indazole-3-Carbaldheyde** under EI-MS.

Expertise & Causality:

- Molecular Ion ($[M]^{+}$, m/z 146): The initial ionization would produce the molecular ion.
- Loss of $H\cdot$ ($[M-H]^{+}$, m/z 145): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion.[10]
- Loss of CO ($[M-CO]^{+}$, m/z 118): The molecular ion can undergo decarbonylation (loss of a neutral carbon monoxide molecule), a characteristic fragmentation for aromatic aldehydes, to yield an indazole radical cation.[11][12]
- Loss of N_2 ($[C_6H_4N]^{+}$, m/z 90): The $[M-CO]^{+}$ fragment could further lose a molecule of dinitrogen, leading to a benzyne-like fragment.

Conclusion: A Unified Structural Confirmation

The collective evidence from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of **1H-Indazole-3-Carbaldheyde**.

- HRMS establishes the precise elemental composition as $C_8H_6N_2O$.
- IR Spectroscopy confirms the presence of the key functional groups: an N-H moiety, a conjugated aldehyde ($C=O$), and the aromatic indazole core.
- 1H and ^{13}C NMR Spectroscopy piece together the molecular puzzle, defining the exact connectivity of the carbon-hydrogen framework and confirming the substitution pattern of the indazole ring.

This comprehensive spectroscopic dataset serves as a reliable and authoritative reference for scientists working with this important synthetic intermediate, ensuring the integrity and reproducibility of their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [1H-Indazole-3-Carbaldehyde spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3431284#1h-indazole-3-carbaldehyde-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com